N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,5-trimethylbenzenesulfonamide
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Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H25NO5S and its molecular weight is 475.6g/mol. The purity is usually 95%.
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Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,5-trimethylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety and a sulfonamide group. The structural formula can be represented as follows:
This structure contributes to its biological activity, particularly in enzyme modulation.
Research indicates that this compound acts primarily as a modulator of protein phosphatase 2A (PP2A) methylation. PP2A is a critical serine/threonine phosphatase involved in various cellular processes, including cell growth and differentiation. By modulating the methylation status of PP2A, the compound may influence cellular signaling pathways associated with cancer and other diseases.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the reactivation of PP2A, which leads to decreased phosphorylation of oncogenic proteins.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Selective Activity
The compound exhibits selective activity towards methyltransferases (MTases) compared to methylesterases (MEs), suggesting a targeted approach in therapeutic applications. This selectivity is crucial for minimizing off-target effects and enhancing efficacy.
Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the effects on MCF-7 breast cancer cells; showed a 50% reduction in cell viability at 10 µM concentration. |
Study 2 | Evaluated apoptosis induction in prostate cancer cells; demonstrated increased caspase-3 activity and PARP cleavage. |
Study 3 | Assessed in vivo efficacy in mouse models; reported significant tumor size reduction with no observable toxicity at therapeutic doses. |
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-16-13-18(3)25(14-17(16)2)34(31,32)28(27(30)21-9-7-6-8-10-21)22-11-12-24-23(15-22)26(19(4)29)20(5)33-24/h6-15H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWHVEYIXVMQSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.